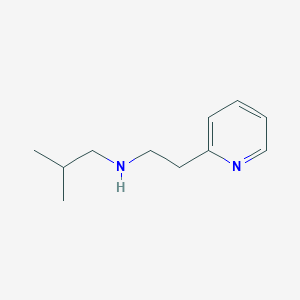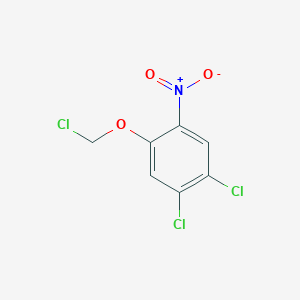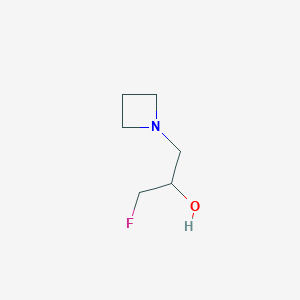
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H16N2 It is a derivative of tetrahydroquinoxaline, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the selective hydrogenation of quinoxaline derivatives. For instance, the hydrogenation of quinoxaline over a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) under mild conditions (50°C and 20 bar H2) can yield 1,2,3,4-tetrahydroquinoxaline derivatives
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using efficient catalysts to ensure high yields and purity. The use of renewable resources and sustainable methods is also being explored to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and strong bases (e.g., sodium hydride) are often employed.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of AMP deaminase 2 (AMPD2), an enzyme involved in energy homeostasis and immuno-oncology. The compound induces allosteric modulation, causing conformational changes in the enzyme that prevent AMP from binding .
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Similar in structure but with two methyl groups instead of three.
1,2,3,4-Tetrahydroquinoxaline: Lacks the methyl groups, making it less sterically hindered.
Uniqueness
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
2,2,4-trimethyl-1,3-dihydroquinoxaline |
InChI |
InChI=1S/C11H16N2/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11/h4-7,12H,8H2,1-3H3 |
InChIキー |
FFMRNRMAPAPZKL-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=CC=CC=C2N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)

![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)



![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)
amine](/img/structure/B13248833.png)
![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
